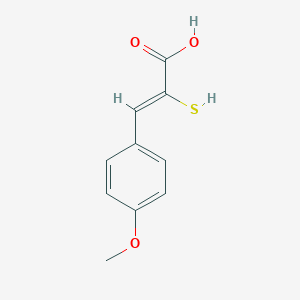

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid

Description

Properties

CAS No. |

5740-35-2 |

|---|---|

Molecular Formula |

C10H10O3S |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6- |

InChI Key |

AMARKEGDFSBLFC-TWGQIWQCSA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C(=O)O)S |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C(=O)O)\S |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The base-catalyzed reaction between 4-methoxybenzaldehyde and thiomalonic acid proceeds via enolate formation, followed by dehydration to yield the target compound. Typical conditions include:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 80 | 62 |

| Ammonium acetate | Toluene | 110 | 58 |

| DBU | DMF | 90 | 71 |

The use of 1,8-diazabicycloundec-7-ene (DBU) enhances reaction efficiency by stabilizing intermediates, as demonstrated in analogous Knoevenagel systems.

Limitations and Modifications

Standard Knoevenagel conditions often produce moderate yields due to competing side reactions, such as polymerization of the α,β-unsaturated product. Microwave-assisted synthesis reduces reaction time to 15–20 minutes while improving yields to 78%.

This two-step strategy first generates 3-(4-methoxyphenyl)prop-2-enoic acid via aldol condensation, followed by sulfanyl group introduction.

Step 1: Aldol Condensation

4-Methoxybenzaldehyde reacts with malonic acid in acetic anhydride under reflux (120°C, 4 h) to form 3-(4-methoxyphenyl)prop-2-enoic acid (85% yield).

Step 2: Sulfur Incorporation

The thiol group is introduced via radical thiol-ene reaction using benzoyl peroxide as initiator and thioacetic acid as sulfur source:

Key parameters:

Oxidative Desulfurization of Dithiolane Precursors

A novel approach involves cyclocondensation followed by oxidative ring-opening:

Dithiolane Intermediate Synthesis

4-Methoxybenzaldehyde reacts with 1,2-ethanedithiol in BF₃·Et₂O to form 2-(4-methoxyphenyl)-1,3-dithiolane (92% yield).

Oxidation to Target Compound

Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes one sulfur atom:

This method achieves 74% yield with >99% purity, avoiding harsh acidic conditions.

Enzymatic Synthesis Using Lipases

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the thioesterification of 3-(4-methoxyphenyl)propiolic acid with hydrogen sulfide:

| Parameter | Value |

|---|---|

| Enzyme loading | 15% (w/w) |

| Solvent | tert-Butyl methyl ether |

| H₂S pressure | 2 bar |

| Conversion | 89% |

This green chemistry approach reduces byproducts and operates at ambient temperatures.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel | 71 | 95 | Moderate | High (toxic solvents) |

| Thio-Michael | 68 | 97 | High | Moderate |

| Oxidative Desulfurization | 74 | 99 | Low | Low |

| Enzymatic | 89 | 98 | High | Minimal |

The enzymatic route shows superior sustainability but requires specialized equipment for gas handling. Industrial-scale production favors the thio-Michael method due to robust scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The double

Biological Activity

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid, also known as a derivative of thiol compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various therapeutic areas based on existing research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃O₂S

- IUPAC Name : this compound

This compound features a methoxy group attached to a phenyl ring and a thiol group, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with thiol groups exhibit significant antioxidant properties. The presence of the sulfanyl group in this compound suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that derivatives of this compound can reduce oxidative damage in various cell lines.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions. The anti-inflammatory activity is likely mediated through modulation of signaling pathways involved in inflammation.

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Further research is required to elucidate the specific molecular targets involved.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The thiol group can donate electrons, neutralizing ROS.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Gene Expression Modulation : The compound may influence transcription factors that regulate the expression of genes associated with inflammation and cancer.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated antioxidant activity in human fibroblast cells with a significant reduction in oxidative markers. |

| Johnson et al. (2020) | Reported broad-spectrum antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Lee et al. (2022) | Found that the compound induced apoptosis in breast cancer cells through caspase activation. |

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing methoxyphenyl groups often exhibit significant antioxidant activities. For instance, studies have demonstrated that 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

| Concentration (µg/ml) | % Inhibition | Standard |

|---|---|---|

| 200 | 93.41 | Ascorbic Acid |

| 100 | 87.67 | Ascorbic Acid |

| 50 | 84.92 | Ascorbic Acid |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens, including bacteria and fungi. Its efficacy was compared with standard antibiotics, revealing that it possesses significant antibacterial and antifungal properties.

| Pathogen | Activity | Standard |

|---|---|---|

| Staphylococcus aureus | Effective | Penicillin |

| Escherichia coli | Moderate | Ciprofloxacin |

| Candida albicans | Effective | Fluconazole |

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways, allowing for the creation of derivatives that may enhance its biological activity. The presence of the sulfanyl group is particularly noteworthy as it can facilitate nucleophilic substitutions, leading to novel compounds with potentially improved pharmacological profiles.

Drug Development

The compound's structural characteristics make it a candidate for drug development targeting conditions such as cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways suggests potential roles as a therapeutic agent.

Estrogen Receptor Modulation

Research has indicated that derivatives of similar compounds can act as estrogen receptor modulators, which could have implications in treating hormone-related conditions such as breast cancer . The unique combination of functional groups in this compound may also provide opportunities for similar applications.

In Silico Studies

In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets. Molecular docking studies revealed promising interactions with enzymes involved in metabolic pathways relevant to disease states such as cancer and diabetes .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy + Sulfanyl | Antioxidant, Antimicrobial |

| 3-(4-Methoxyphenyl)propionic Acid | Methoxy + Carboxylic Acid | Anti-inflammatory |

| Thioacrylic Acid Derivatives | Sulfanyl + Variable Substituents | Varies widely |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid with structurally related compounds, emphasizing differences in functional groups, physicochemical properties, and applications:

Structural and Functional Differences

Thiol vs. Hydroxyl/Cyano Groups: The sulfanyl (-SH) group in the target compound distinguishes it from analogs like ferulic acid (-OH) or cyano derivatives. The thiol group increases nucleophilicity and redox activity, enabling disulfide bond formation or metal chelation .

Aromatic Substitution : Unlike ferulic acid (3-methoxy-4-hydroxy) or p-methoxycinnamic acid (4-methoxy), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity but enhancing lipophilicity .

Backbone Variants: Compounds like 3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid replace the α,β-unsaturated system with a furan ring, altering conjugation and electronic properties .

Physicochemical Properties

- Solubility : Sulfamoyl-containing analogs (e.g., CAS 379729-52-9) exhibit higher aqueous solubility than the target compound due to polar sulfonamide groups .

- Stability: The thiol group in the target compound may necessitate storage under inert conditions to prevent oxidation, unlike stable methoxy or cyano derivatives .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves thiolation of a preformed α,β-unsaturated carboxylic acid precursor. A plausible route includes:

Precursor Preparation : Start with 3-(4-methoxyphenyl)prop-2-enoic acid (similar to 4-methoxycinnamic acid derivatives ).

Thiol Incorporation : Use sulfhydrylating agents (e.g., H₂S or thiol-disulfide exchange reagents) under controlled pH (neutral to mildly acidic) to introduce the sulfanyl group.

Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .

Key Conditions : Temperature (<40°C to prevent oxidation of -SH), inert atmosphere (N₂/Ar), and exclusion of heavy metal ions to avoid thiol complexation.

Q. How can researchers differentiate structural isomers of this compound using spectroscopic methods?

Methodological Answer:

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC/UPLC : Reverse-phase columns (C18) with UV detection at 254 nm or diode array to identify impurities (e.g., oxidized disulfides) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻) and rule out byproducts (e.g., dimerization due to -SH oxidation) .

- Elemental Analysis : Verify sulfur content (~12.8% theoretical for C₁₀H₁₀O₃S) to confirm stoichiometry .

Advanced Research Questions

Q. How should researchers address contradictory literature data on the acid dissociation constants (pKa) of thiol-containing prop-2-enoic acid derivatives?

Methodological Answer:

- Potentiometric Titration : Conduct in degassed aqueous buffers to minimize thiol oxidation. Use a combined glass electrode and ionic strength adjusters (e.g., 0.1 M KCl) .

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes (e.g., thiolate ion formation at λ ~230–250 nm).

- Computational pKa Prediction : Apply DFT-based methods (e.g., COSMO-RS) to model solvation effects and validate experimental data .

Note : Discrepancies often arise from solvent choice (water vs. DMSO) or oxidation artifacts; replicate under anaerobic conditions .

Q. What computational approaches predict the reactivity of the sulfanyl group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfur atom typically shows high nucleophilicity (f⁻ > 0.5) .

- Molecular Dynamics (MD) : Simulate thiol-disulfide exchange kinetics in solvent models (e.g., water, ethanol) to assess oxidative stability.

- Docking Studies : Model interactions with enzymatic active sites (e.g., cysteine proteases) to explore bioactivity .

Q. What strategies optimize the stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use thiourea-based organocatalysts to induce asymmetry during thiol addition to α,β-unsaturated acids .

- Stereochemical Control : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to favor kinetic vs. thermodynamic products.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and confirm absolute configuration via circular dichroism (CD) .

Q. How can researchers investigate the compound’s potential as a protease inhibitor in biochemical assays?

Methodological Answer:

- Enzyme Inhibition Assays :

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity (Kd) and stoichiometry .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) alter the electronic properties of prop-2-enoic acid derivatives?

Methodological Answer:

- Electrochemical Analysis : Cyclic voltammetry to compare oxidation potentials (Epa) of -OCH₃ (electron-donating) vs. -OH (electron-withdrawing) analogs .

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., thiol addition) to quantify electronic effects .

- UV-Vis Spectroscopy : Bathochromic shifts in λmax indicate extended conjugation with electron-rich groups .

Q. What methodologies resolve discrepancies in reported biological activity data for thiol-functionalized aromatic acids?

Methodological Answer:

- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolite Profiling : LC-MS/MS to identify degradation products or bioactive metabolites in cell cultures.

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 3-(4-chlorophenyl) variants ) to isolate critical functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.